molecular formula C5H4BrNO2S B12961795 2-Bromopyridine-3-sulfinic acid

2-Bromopyridine-3-sulfinic acid

Cat. No.: B12961795
M. Wt: 222.06 g/mol
InChI Key: XNZBSPQVHPYGBX-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a sulfinic acid group at the third position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-aminopyridine using hydrobromic acid and bromine, followed by diazotization and subsequent sulfonation . The reaction conditions often require low temperatures to control the reactivity of the intermediates and ensure high yields.

Industrial Production Methods

Industrial production of 2-Bromopyridine-3-sulfinic acid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3-sulfinic acid involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can undergo nucleophilic substitution reactions, while the sulfinic acid group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-bromopyridine-3-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)

InChI Key

XNZBSPQVHPYGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)S(=O)O

Origin of Product

United States

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